molecular formula C13H20N2O6 B12466590 1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol

1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol

Cat. No.: B12466590
M. Wt: 300.31 g/mol
InChI Key: SOFAGXONCHXRDV-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol is a chemical compound with the molecular formula C11H18N2O5 It is known for its unique structure, which includes both hydroxyethyl and nitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol typically involves the reaction of 4-nitrophenol with epichlorohydrin to form 3-(4-nitrophenoxy)propan-2-ol. This intermediate is then reacted with diethanolamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can modulate enzyme activities and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[Bis(2-hydroxyethyl)amino]-2-propanol: Similar structure but lacks the nitrophenoxy group.

    1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol: Similar structure but with a phenoxy group instead of a nitrophenoxy group.

Uniqueness

1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol is unique due to the presence of both hydroxyethyl and nitrophenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H20N2O6

Molecular Weight

300.31 g/mol

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol

InChI

InChI=1S/C13H20N2O6/c16-7-5-14(6-8-17)9-12(18)10-21-13-3-1-11(2-4-13)15(19)20/h1-4,12,16-18H,5-10H2

InChI Key

SOFAGXONCHXRDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(CN(CCO)CCO)O

Origin of Product

United States

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